molecular formula C18H14Cl2N2O3S2 B2483035 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 922593-11-1

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No. B2483035
CAS RN: 922593-11-1
M. Wt: 441.34
InChI Key: LIPOFPDKWWPNKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole and benzamide derivatives involves several steps, including cyclization, nucleophilic substitution, and condensation reactions. Derivatives of 1,3,4-thiadiazole, for example, have been synthesized with significant yields, employing methods such as dehydrosulfurization of hydrazinecarbothioamides in the presence of iodine and triethylamine in a DMF medium (Pavlova et al., 2022). This demonstrates the complexity and versatility of synthetic strategies in generating thiazole-containing compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed through spectral analysis and X-ray diffraction studies. For instance, compounds with the thiazole moiety have been structurally characterized to establish their configurations and possible conformations (Sharma et al., 2016). Such detailed structural analysis is crucial for understanding the relationship between the structure of these compounds and their biological activity.

Chemical Reactions and Properties

Thiazole and benzamide derivatives participate in various chemical reactions, contributing to their diverse biological activities. They are capable of forming complexes with metals, undergoing nucleophilic substitutions, and engaging in hydrogen bonding, which can significantly affect their physicochemical properties and biological activities (Vellaiswamy & Ramaswamy, 2017).

Scientific Research Applications

Anticancer Evaluation

N-substituted benzamide derivatives have been synthesized and evaluated for their anticancer activity. Some compounds in this category demonstrated significant anticancer activities, surpassing the effectiveness of reference drugs in inhibiting various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

Research into N-substituted benzamide derivatives has shown their potential as selective class III agents for cardiac electrophysiological activity. Some compounds exhibited potency comparable to clinical trial drugs, indicating their potential utility in treating arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Properties

Thiazole derivatives, closely related to the specified compound, have been synthesized and tested for antimicrobial and antifungal activities. These derivatives showed significant activity against various bacteria and fungi, with certain substitutions enhancing their effectiveness (Chawla, 2016).

Pro-apoptotic Properties in Anticancer Agents

N-substituted benzamide derivatives have been developed with pro-apoptotic activities, showing effectiveness against melanoma cell lines. Certain compounds exhibited high levels of growth inhibition and were investigated for their ability to inhibit human carbonic anhydrase isoforms, a potential mechanism for their anticancer effects (Yılmaz et al., 2015).

Corrosion Inhibition in Industrial Applications

Thiazole derivatives have been studied for their role in corrosion inhibition, specifically for oil-well tubular steel in acidic solutions. These compounds have demonstrated the ability to act as mixed-type inhibitors, significantly reducing corrosion in industrial settings (Yadav et al., 2015).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation properties. These compounds displayed promising behavior as supramolecular gelators in various solvents, influenced by methyl functionality and non-covalent interactions (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)13-5-3-4-11(8-13)17(23)22-18-21-16(10-26-18)14-9-12(19)6-7-15(14)20/h3-10H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPOFPDKWWPNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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